molecular formula C43H83NO7S B14104163 2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate

2,3-Di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate

Cat. No.: B14104163
M. Wt: 758.2 g/mol
InChI Key: APGRDDRQPNSEQY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

DOTAP MESYLATE is typically synthesized through the reaction of N-(2,3-dioleoyloxy-1-propyl)-N,N,N-trimethylammonium chloride with methanesulfonic acid. The reaction involves the following steps:

Industrial Production Methods

Industrial production of DOTAP MESYLATE follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified through crystallization and filtration to achieve a purity of 98% or higher .

Chemical Reactions Analysis

Types of Reactions

DOTAP MESYLATE primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DOTAP MESYLATE is extensively used in various fields of scientific research:

    Chemistry: It is used as a reagent for the synthesis of other cationic lipids and surfactants.

    Biology: DOTAP MESYLATE is widely used in gene transfection studies.

    Medicine: In medical research, DOTAP MESYLATE is used in the development of gene therapies and mRNA vaccines.

    Industry: It is used in the formulation of lipid nanoparticles for drug delivery systems.

Mechanism of Action

DOTAP MESYLATE exerts its effects through the formation of cationic liposomes. These liposomes interact with the negatively charged cell membrane, facilitating the fusion and subsequent release of the encapsulated genetic material into the cell. The cationic nature of DOTAP MESYLATE enhances its interaction with the cell membrane, promoting efficient gene delivery .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dioleoyl-3-trimethylammonium-propane chloride (DOTAP chloride)
  • 1,2-Dioleoyl-3-trimethylammonium-propane iodide (DOTAP iodide)
  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Uniqueness of DOTAP MESYLATE

DOTAP MESYLATE is unique due to its high efficiency in gene transfection and delivery. Compared to DOTAP chloride and DOTAP iodide, DOTAP MESYLATE has shown superior performance in delivering nucleic acids to cells. Its ability to form stable liposomal structures and its high transfection efficiency make it a preferred choice in gene therapy and vaccine development .

Properties

Molecular Formula

C43H83NO7S

Molecular Weight

758.2 g/mol

IUPAC Name

2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium;methanesulfonate

InChI

InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

APGRDDRQPNSEQY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-]

Origin of Product

United States

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